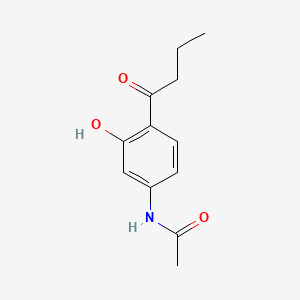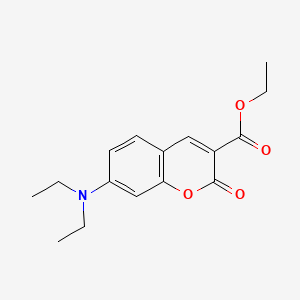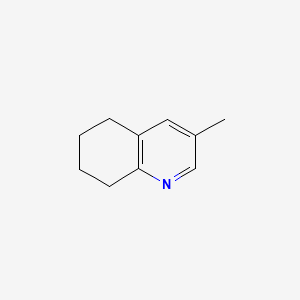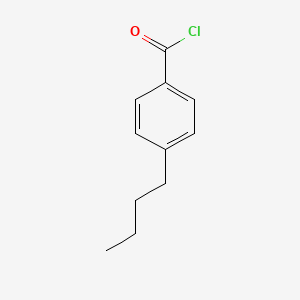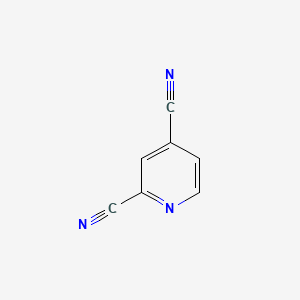
2-乙酰氧基联苯
描述
2-Acetoxybiphenyl is a chemical compound with the molecular formula C14H12O2 . It has been used in the synthesis of potential anti-inflammatory and analgesic agents .
Synthesis Analysis
The synthesis of 2-Acetoxybiphenyl and its derivatives has been reported in the literature . The synthesis process typically involves chemical reactions with amine derivatives .
Molecular Structure Analysis
The molecular structure of 2-Acetoxybiphenyl consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 212.244 Da and the monoisotopic mass is 212.083725 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetoxybiphenyl are not detailed in the search results, it’s worth noting that chemical reactions in solution can be used for titrimetric analysis .
科学研究应用
Antibacterial Applications
2-Acetoxybiphenyl: has been explored for its potential use in the development of new antibacterial strategies. This is particularly relevant in the face of increasing antibiotic resistance. The compound could be incorporated into nanomaterials to enhance their antimicrobial properties .
Anti-Inflammatory and Analgesic Applications
Research has indicated that derivatives of 2-Acetoxybiphenyl possess anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new pain relief medications .
Environmental Science
In environmental science, 2-Acetoxybiphenyl may play a role in the study of bioaccumulation and toxicity of various compounds. Its stability and reactivity could be important in understanding the environmental fate of organic pollutants .
Material Science
2-Acetoxybiphenyl: could be utilized in material science, particularly in the synthesis of polymers for biomedical applications. Its properties might be beneficial in creating new materials with specific characteristics for medical use .
Analytical Chemistry
In analytical chemistry, 2-Acetoxybiphenyl can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibration and validation of analytical methods .
Industrial Applications
The compound’s potential for catalysis in industrial applications is significant. It could be used in processes that require the activation and functionalization of organic substrates, which are crucial in the manufacturing of various chemicals .
Pharmaceutical Research
2-Acetoxybiphenyl: is being investigated in pharmaceutical research for the synthesis of new therapeutic compounds. Its derivatives are being studied for their pharmacological activities, which could lead to the development of novel drugs .
Biotechnology
Finally, in biotechnology, 2-Acetoxybiphenyl could be part of synthetic biology advances. It might be used in the engineering of microorganisms for the production of industrially important chemicals or in the development of new biosynthesis pathways .
安全和危害
作用机制
Target of Action
Like many chemical compounds, it likely interacts with cellular components such as proteins or enzymes to exert its effects .
Mode of Action
Generally, drugs and other bioactive compounds work by binding to a receptor, a cellular component that the compounds bind to and produce cellular action . The compound may have affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in cells, and they can be influenced by a variety of factors, including the presence of specific chemical compounds .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of a compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how stable it is in the environment . .
属性
IUPAC Name |
(2-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283248 | |
| Record name | 2-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3271-80-5 | |
| Record name | 2-Acetoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the synthetic routes to obtain 2-Acetoxybiphenyl?
A1: 2-Acetoxybiphenyl can be synthesized through a palladium-catalyzed cyclocarbonylation reaction. [] This method involves reacting 2,4-pentadienyl acetates with carbon monoxide (CO) in the presence of a palladium catalyst, such as Palladium(II) chloride bis(triphenylphosphine), triethylamine, and acetic anhydride. This reaction selectively yields phenyl acetates, including 2-Acetoxybiphenyl, with high efficiency. [] Another approach utilizes the reaction of 5-phenyl-2,4-pentadienyl bromide with a metal carbonyl complex (M = Pd or Pt) under CO to generate 6-phenyl-3,5-hexadienoyl complexes. These complexes can then be heated under CO pressure with triethylamine and acetic anhydride to yield 2-Acetoxybiphenyl. []
Q2: Has 2-Acetoxybiphenyl shown any potential for pharmaceutical applications?
A2: While 2-Acetoxybiphenyl itself hasn't been extensively studied for its biological activity, its derivative, 2'-Acetoxybiphenyl-2-carboxylic acid, and its amide analog, have demonstrated anti-inflammatory and analgesic properties. [, ] This suggests that the 2-Acetoxybiphenyl scaffold could serve as a starting point for developing novel drug candidates with therapeutic potential.
Q3: Are there alternative synthetic pathways to obtain similar biphenyl compounds?
A3: Yes, the provided research also highlights the palladium-catalyzed carbonylation of o-(bromomethyl)(1-alkenyl)benzenes as a viable method for synthesizing 2-naphthyl acetates, which are structurally similar to 2-Acetoxybiphenyl. [] This reaction proceeds under similar conditions, utilizing triethylamine and acetic anhydride, and offers a pathway to access related compounds for further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


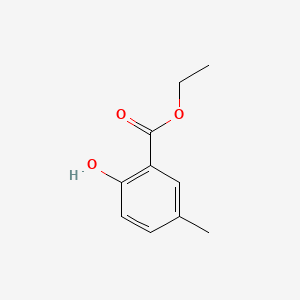
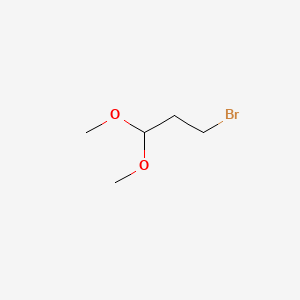
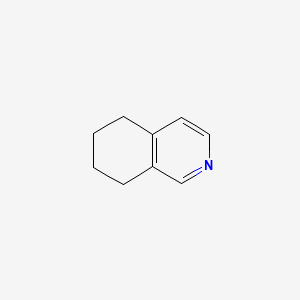


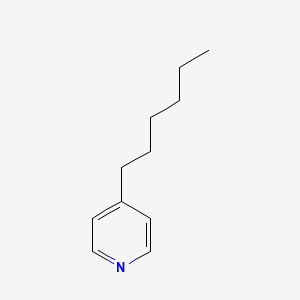
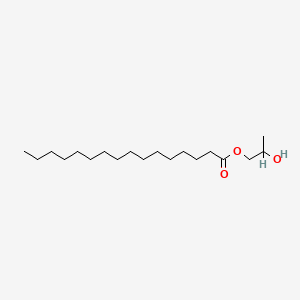
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)
